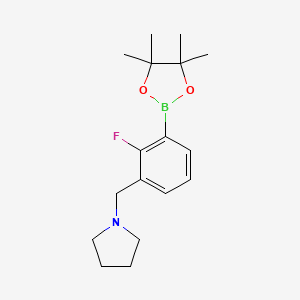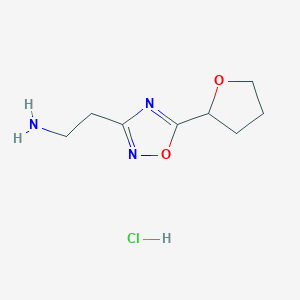
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride” is a complex organic molecule. It contains a tetrahydrofuran ring, which is a five-membered ring with four carbon atoms and one oxygen atom . It also contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also has an ethanamine group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The tetrahydrofuran and oxadiazole rings would likely contribute significantly to the compound’s three-dimensional structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the tetrahydrofuran, oxadiazole, ethanamine, and hydrochloride groups could make the compound reactive towards certain reagents .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The structural design and synthesis of novel 1,2,4-oxadiazole derivatives, including those related to the target compound, have been explored for their potential antitumor activity. A study conducted by Maftei et al. (2016) in Tetrahedron reported the synthesis of bioactive moieties that incorporate oxadiazole rings, aiming to improve molecule lipophilicity for enhanced cell wall barrier transport. Among the synthesized compounds, one exhibited significant potency with a mean IC50 value of 5.66 μM across a panel of 12 cell lines, demonstrating the potential of oxadiazole derivatives in cancer treatment (Maftei et al., 2016).
Antimicrobial Activity
Oxadiazole derivatives have shown considerable antimicrobial properties. Oliveira et al. (2012) synthesized a series of new 1,3,4-oxadiazole derivatives and evaluated their antibacterial activity against several strains of Staphylococcus aureus. These compounds demonstrated strong activity with minimum inhibitory concentrations (MICs) ranging between 4 μg/mL to 32 μg/mL. This study highlights the potential of oxadiazole derivatives, including the compound , as promising candidates for antibacterial drug development (Oliveira et al., 2012).
Corrosion Inhibition
The application of 1,3,4-oxadiazole derivatives extends to the field of corrosion inhibition. Al-amiery et al. (2021) investigated the use of a furan derivative incorporating the 1,3,4-oxadiazole ring as a corrosion inhibitor for mild steel in hydrochloric acid solution. The study found that the compound exhibited significant anticorrosion characteristics, with the highest inhibition efficiency of 79.49% at the highest inhibitor concentration studied. This opens up avenues for using oxadiazole derivatives in protecting metals against corrosion in acidic environments (Al-amiery et al., 2021).
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. For example, if the compound has promising biological activity, it could be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it could be studied for use in chemical synthesis .
Eigenschaften
IUPAC Name |
2-[5-(oxolan-2-yl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c9-4-3-7-10-8(13-11-7)6-2-1-5-12-6;/h6H,1-5,9H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAHVKDQGWQMJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NC(=NO2)CCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(Tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-Bromospiro[cyclopropane-1,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one](/img/structure/B566916.png)
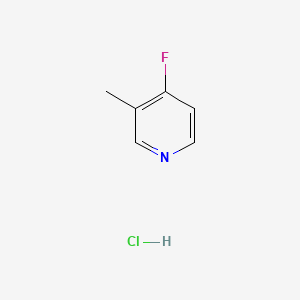
![Methyl 6-chlorothieno[3,2-b]pyridine-3-carboxylate](/img/structure/B566919.png)
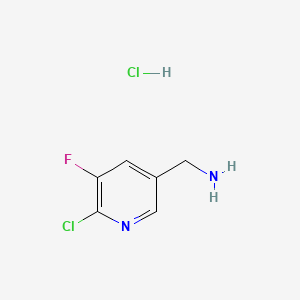
![2-(4-Methoxyphenyl)-5-methylbenzo[d]thiazole](/img/structure/B566921.png)
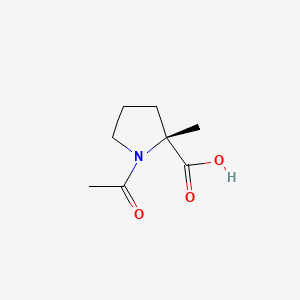
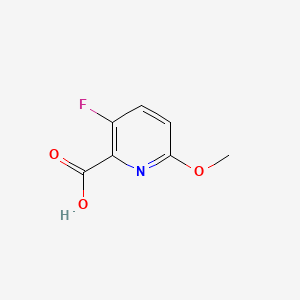
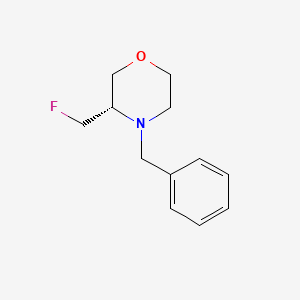
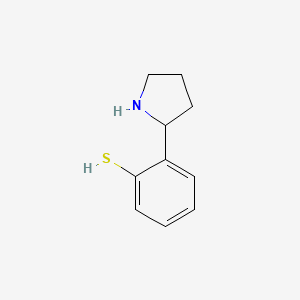
![1,2,3,4-Tetrahydrobenzo[c]azepin-5-one hydrochloride](/img/structure/B566931.png)
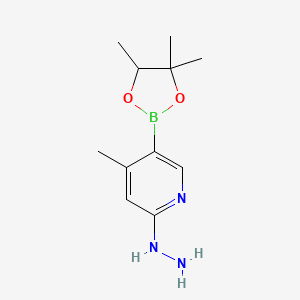
![2-(2,2,2-trifluoroacetyl)hexahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B566935.png)
![1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine](/img/structure/B566936.png)
